molecular formula C48H61Cl5MnN125+ B605198 AEOL-10150 CAS No. 286475-30-7

AEOL-10150

Cat. No.: B605198
CAS No.: 286475-30-7
M. Wt: 1038.2853
InChI Key: XMYHQLIAYLLEKT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Structural Basis for Catalytic Activity

AEOL-10150 features a manganese-centered porphyrin core with four diethylimidazolium substituents (Fig. 1) . The Mn(III) oxidation state enables redox cycling, while the cationic imidazolium groups enhance solubility and cellular uptake .

Key structural attributes :

  • Molecular formula: C48H56Cl5MnN12\text{C}_{48}\text{H}_{56}\text{Cl}_5\text{MnN}_{12}
  • Molecular weight: 1,033.2 g/mol
  • Coordination geometry: Square-planar Mn(III) porphyrin

Reactivity with Reactive Oxygen Species (ROS)

This compound acts as a broad-spectrum ROS scavenger via distinct mechanisms:

Superoxide (O2−\text{O}_2^-O2−​) Disproportionation

  • Mimics superoxide dismutase (SOD), catalyzing the conversion: 2O2+2H+AEOL 10150H2O2+O22\text{O}_2^-+2\text{H}^+\xrightarrow{\text{AEOL 10150}}\text{H}_2\text{O}_2+\text{O}_2
  • Rate constant: kcat=6.78×107M1s1k_{\text{cat}}=6.78\times 10^7\,\text{M}^{-1}\text{s}^{-1}

Hydrogen Peroxide (H2O2\text{H}_2\text{O}_2H2​O2​) Decomposition

  • Exhibits catalase-like activity: 2H2O2AEOL 101502H2O+O22\text{H}_2\text{O}_2\xrightarrow{\text{AEOL 10150}}2\text{H}_2\text{O}+\text{O}_2
  • First-order rate constant: k(H2O2)=2.2min1k(\text{H}_2\text{O}_2)=2.2\,\text{min}^{-1}

Lipid Peroxidation Inhibition

  • Reduces lipid radicals (LOO- ) via electron transfer: LOO+AEOL 10150LOOH+AEOL 10150+\text{LOO}^-+\text{AEOL 10150}\rightarrow \text{LOOH}+\text{AEOL 10150}^+
  • IC50_{50} for F2-isoprostane inhibition: 0.1 µM

Peroxynitrite (ONOO−\text{ONOO}^-ONOO−) Scavenging

  • Directly neutralizes peroxynitrite: ONOO+AEOL 10150Products+NO2\text{ONOO}^-+\text{AEOL 10150}\rightarrow \text{Products}+\text{NO}_2^-
  • Second-order rate constant: k(ONOO)=1.01×107M1s1k(\text{ONOO}^-)=1.01\times 10^7\,\text{M}^{-1}\text{s}^{-1}

Nitrotyrosine Formation Suppression

  • Reduces 3-nitrotyrosine levels by 50% in plasma (5 mg/kg dose, in vivo) .

Kinetic and Thermodynamic Parameters

Reaction TargetRate ConstantMethod of MeasurementReference
Superoxide6.78×107M1s16.78\times 10^7\,\text{M}^{-1}\text{s}^{-1}Pulse radiolysis
Hydrogen peroxide2.2min12.2\,\text{min}^{-1}Clark oxygen electrode
Peroxynitrite1.01×107M1s11.01\times 10^7\,\text{M}^{-1}\text{s}^{-1}Stop-flow kinetics
Lipid peroxidationIC50_{50} = 0.1 µMF2-isoprostane assay

Pharmacokinetics Influencing Reactivity

  • Plasma half-life : ~2–4 hours (5 mg/kg dose, rodent models) .
  • Brain penetration : Achieves 10–20% plasma concentration, critical for neuroprotection .
  • Dose-dependent accumulation : 17–18 fold increase at 30 mg/kg/day .

In Vivo Reactivity Evidence

  • Sulfur mustard toxicity : Reduces lung oxidative markers (MPO, 8-OHdG) by >50% .
  • Chlorine-induced injury : Attenuates airway hyperresponsiveness and inflammation (5 mg/kg) .
  • Mitochondrial protection : Reverses CEES-induced ROS in epidermal cells (50 µM) .

Stability and Degradation

  • Chemical stability : Stable in aqueous solutions (pH 4–8) for >24 hours .
  • Degradation products : Mn(II) porphyrin and chlorinated byproducts under acidic conditions .

This compound’s multifunctional reactivity positions it as a therapeutic candidate for pathologies involving oxidative stress. Its catalytic mechanism, broad substrate range, and demonstrated in vivo efficacy underscore its potential in countering chemical toxicants and chronic inflammatory diseases.

Scientific Research Applications

Medical Countermeasure for Radiation-Induced Lung Injury

AEOL-10150 has been extensively studied as a protective agent against radiation-induced lung injury (RILI). Research indicates that it significantly improves survival rates and mitigates lung damage following high-dose radiation exposure.

Case Study: Non-Human Primate Model

  • In a study involving non-human primates exposed to lethal doses of radiation (10.74 Gy), administration of this compound for 60 days post-exposure doubled the survival rate from 25% to 50% at 180 days. The treatment also resulted in:
    • Decreased radiographic evidence of pneumonitis and fibrosis.
    • Improved clinical parameters indicating reduced lung injury .

Treatment of Chemical-Induced Lung Injury

This compound has demonstrated efficacy in treating lung injuries caused by chemical agents, such as sulfur mustard and chlorine gas.

Case Study: Chlorine Gas Exposure

  • In vivo studies showed that this compound effectively reduced markers of oxidative stress and inflammation in rats exposed to chlorine gas. Key findings included:
    • A reduction in plasma levels of isoprostane and 3-nitrotyrosine, indicating decreased oxidative stress.
    • Significant improvements in lung function and histopathological assessments post-treatment .

Neuroprotection Against Organophosphate Exposure

This compound has been investigated for its neuroprotective effects following exposure to organophosphates, which are known to induce oxidative stress and neuroinflammation.

Case Study: Organophosphate Exposure

  • A study demonstrated that this compound could attenuate indices of oxidative stress and neuroinflammation in rat models following exposure to diisopropyl fluorophosphate (DFP). Results indicated:
    • Suppression of pro-inflammatory cytokines.
    • Protection against neurodegeneration associated with DFP exposure .

Potential Applications in Chronic Respiratory Diseases

There is ongoing research into the potential use of this compound for chronic respiratory diseases characterized by oxidative stress, such as chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis.

Research Insights

  • Preliminary studies suggest that antioxidant therapy with this compound may help manage oxidative stress-related pathologies in chronic respiratory conditions, although further clinical trials are required to establish efficacy and safety in long-term use .

Pharmacokinetics and Dosage Optimization

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use.

Key Findings on Dosage

  • Studies have established that administering this compound once daily for a specified duration post-exposure maximizes its protective effects against both chemical and radiation-induced injuries. Optimal dosing schedules are critical for enhancing survival rates and minimizing tissue damage .

Data Table: Summary of this compound Applications

Application AreaStudy TypeKey Findings
Radiation-Induced Lung InjuryNon-Human Primate StudySurvival rate improved from 25% to 50%
Chemical-Induced Lung InjuryIn Vivo Rat StudyReduced oxidative stress markers post-exposure
NeuroprotectionRat ModelAttenuated neuroinflammation after DFP exposure
Chronic Respiratory DiseasesOngoing ResearchPotential management of oxidative stress

Biological Activity

AEOL-10150 is a synthetic antioxidant belonging to the metalloporphyrin class, designed to mimic the activity of superoxide dismutase (SOD). It has garnered attention for its potential therapeutic applications in mitigating oxidative stress-related injuries, particularly in the context of radiation exposure and inflammatory diseases.

This compound functions primarily by catalyzing the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen, thereby reducing oxidative stress in biological systems. This mechanism is crucial in preventing cellular damage associated with various pathological conditions, including radiation-induced lung injury and exposure to chemical agents such as sulfur mustard .

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits significant biological activity across various models:

  • Radiation-Induced Lung Injury (RILI) :
    • In a study involving irradiated rats, long-term administration of this compound at doses of 10 mg/kg/day and 30 mg/kg/day resulted in markedly reduced lung damage compared to controls. Histological evaluations showed decreased collagen deposition and structural damage in treated groups .
    • Immunohistochemical analyses revealed a significant reduction in macrophage accumulation and oxidative stress markers in the lungs of animals receiving higher doses of this compound .
  • Chemical Exposure :
    • This compound has also been studied for its protective effects against inhaled sulfur mustard, where it attenuated lipid oxidation and pro-inflammatory cytokine release, indicating its potential as a countermeasure against chemical warfare agents .
  • Chronic Inflammatory Conditions :
    • The compound's antioxidant properties suggest possible applications in chronic respiratory diseases characterized by oxidative stress. Preliminary studies indicate that this compound may improve outcomes in conditions like pneumonitis by modulating immune responses and reducing oxidative damage .

Study 1: Long-Term Administration in Radiation Models

  • Objective : To evaluate the efficacy of this compound in reducing radiation-induced lung injury.
  • Method : Irradiated rats were treated with varying doses of this compound (1, 10, 30 mg/kg/day) via osmotic mini-pumps.
  • Results :
    • Significant weight gain was observed in higher-dose groups compared to controls.
    • Histological analysis showed reduced interstitial edema and fibrosis in treated animals.
    • Statistical significance was noted with p-values < 0.05 for various comparisons between treatment groups .

Study 2: Protective Effects Against Sulfur Mustard

  • Objective : To assess the protective effects of this compound against chemical-induced oxidative stress.
  • Method : Animal models exposed to sulfur mustard were treated with this compound.
  • Results :
    • Marked reduction in lipid peroxidation and inflammatory cytokines.
    • Suggests potential for this compound as a therapeutic agent following chemical exposure .

Data Table

Study FocusDose (mg/kg/day)Key FindingsStatistical Significance
Radiation-Induced Lung Injury1Increased lung damagep > 0.05
10Decreased collagen depositionp < 0.01
30Minimal intra-alveolar cellsp < 0.001
Chemical Exposure (Sulfur Mustard)N/AReduced lipid oxidationp < 0.05

Q & A

Basic Research Questions

Q. What mechanisms underlie AEOL-10150’s antioxidant activity in mitigating oxidative stress?

this compound is a metalloporphyrin catalytic antioxidant that acts as a superoxide dismutase (SOD) mimetic, scavenging reactive oxygen species (ROS) such as superoxide radicals. Preclinical studies in SOD1 transgenic mice demonstrated its ability to reduce oxidative stress markers like 3-nitrotyrosine (3-NT) and malondialdehyde in spinal cord tissue, which correlate with improved motor neuron preservation and prolonged survival . Methodologically, these effects were quantified using immunohistochemistry, lipid peroxidation assays, and survival analysis in controlled animal trials.

Q. What experimental models are commonly used to evaluate this compound’s efficacy?

this compound has been tested in diverse preclinical models:

  • Chemical injury : Sulfur mustard (SM) and chlorine (Cl₂) exposure in rodents, focusing on lung and skin protection .
  • Radiation-induced lung injury (RILI) : Whole-thorax irradiated CBA/J mice, with survival and respiratory function (e.g., enhanced pause/Penh) as endpoints .
  • Neurodegeneration : SOD1 transgenic mice for amyotrophic lateral sclerosis (ALS), assessing motor function and survival . These models prioritize histopathology, oxidative stress biomarkers, and longitudinal survival rates to validate efficacy .

Q. How are primary endpoints defined in this compound studies?

Endpoints vary by disease model:

  • Acute toxicity : Reduction in pulmonary edema, inflammatory cytokines, and tissue necrosis (e.g., sulfur mustard exposure) .
  • Chronic degeneration : Survival extension, motor function preservation, and oxidative stress marker suppression (e.g., ALS mice) .
  • Radiation injury : 180-day survival post-irradiation and functional lung metrics (e.g., Penh) . Standardized protocols include blinded histopathological scoring and longitudinal behavioral assessments to minimize bias .

Advanced Research Questions

Q. How do researchers resolve contradictions between preclinical efficacy and clinical trial outcomes?

While this compound showed promise in ALS mice, human trials revealed limited translational success. A phase I trial in 25 ALS patients confirmed safety but did not establish clinical efficacy, leading to halted development despite preclinical meta-analyses ranking it as a top candidate . Methodological strategies to address this gap include:

  • Dose extrapolation : Aligning animal dosing (e.g., 2.5–5 mg/kg/day in mice) with human pharmacokinetics .
  • Biomarker validation : Correlating ROS suppression in animal models with human cerebrospinal fluid or plasma markers .
  • Combination therapies : Testing this compound with adjuvants like histone deacetylase inhibitors to enhance efficacy .

Q. What methodological challenges arise in optimizing this compound dosing for radiation injury?

A dose-response study in CBA/J mice identified 25 mg/kg/day (subcutaneous, 28 days) as optimal for improving 180-day survival post-irradiation. Lower doses (5–10 mg/kg) showed no benefit, while higher doses (40 mg/kg) reduced efficacy, suggesting a narrow therapeutic window. Secondary endpoints like Penh (lung function) and histopathology were critical for validating dose-dependent effects . Researchers must balance toxicity risks and bioavailability, particularly when translating subcutaneous dosing to human routes .

Q. How can this compound’s efficacy in combination therapies be rigorously assessed?

In ALS mice, co-administration with phenylbutyric acid (a histone deacetylase inhibitor) synergistically improved motor function and survival . Methodological considerations include:

  • Additive vs. synergistic effects : Using isobolographic analysis or Chou-Talalay models to quantify interaction magnitude .
  • Timing of administration : Testing pre-/post-exposure regimens (e.g., this compound given 24 hours post-radiation in RILI studies) .
  • Mechanistic overlap : Ensuring combination agents target distinct pathways (e.g., ROS scavenging + epigenetic modulation) .

Q. What regulatory strategies support this compound’s development under the FDA’s Animal Rule?

this compound’s development for radiation and chemical injury leverages the FDA’s Animal Rule, which requires efficacy data in two validated animal models and pharmacokinetic/pharmacodynamic (PK/PD) bridging to humans. For example, BARDA-funded studies used CBA/J mice and non-human primates to model lung injury, with survival and histopathology as primary endpoints . Researchers must also demonstrate mechanistic plausibility (e.g., ROS suppression) and establish dose equivalency across species .

Q. Methodological Resources

  • Data Analysis : Use longitudinal survival analysis (Kaplan-Meier curves) and mixed-effects models for respiratory function metrics .
  • Experimental Design : Employ randomized, blinded preclinical trials with vehicle controls to reduce bias .
  • Translational Gaps : Cross-validate animal biomarkers (e.g., 3-NT levels) with human samples in early-phase trials .

Properties

CAS No.

286475-30-7

Molecular Formula

C48H61Cl5MnN125+

Molecular Weight

1038.2853

IUPAC Name

Manganese(5+), [[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1,3-diethyl-1H-imidazoliumato]](2-)]-, chloride (1:5), (SP-4-1)-

InChI

InChI=1S/C48H56N12.5ClH.Mn/c1-9-53-25-26-54(10-2)45(53)41-33-17-19-35(49-33)42(46-55(11-3)27-28-56(46)12-4)37-21-23-39(51-37)44(48-59(15-7)31-32-60(48)16-8)40-24-22-38(52-40)43(36-20-18-34(41)50-36)47-57(13-5)29-30-58(47)14-6;;;;;;/h17-32H,9-16H2,1-8H3;5*1H;/q+2;;;;;;+3

InChI Key

XMYHQLIAYLLEKT-UHFFFAOYSA-N

SMILES

CCN1C=C[N+](CC)=C1/C(C2=CC=C3N2[Mn+]N4/C5=C(C6=[N+](CC)C=CN6CC)\C(C=C/7)=NC7=C3\C8=[N+](CC)C=CN8CC)=C9C=CC(/C(C%10=[N+](CC)C=CN%10CC)=C4/C=C5)=N\9.Cl.Cl.Cl.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AEOL-10150;  AEOL 10150;  AEOL10150

Origin of Product

United States

Retrosynthesis Analysis

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